4-(Methylsulfanyl)pyrimidin-2-amine
CAS No.: 1073-54-7
Cat. No.: VC21060301
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1073-54-7 |
---|---|
Molecular Formula | C5H7N3S |
Molecular Weight | 141.2 g/mol |
IUPAC Name | 4-methylsulfanylpyrimidin-2-amine |
Standard InChI | InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) |
Standard InChI Key | DTGVQKUDTNRETI-UHFFFAOYSA-N |
SMILES | CSC1=NC(=NC=C1)N |
Canonical SMILES | CSC1=NC(=NC=C1)N |
Introduction
Chemical Identity and Structure
Basic Identity
4-(Methylsulfanyl)pyrimidin-2-amine is identified by the CAS Registry Number 1073-54-7 and has a molecular formula of C₅H₇N₃S . The compound is also known by several synonyms including:
The European Community (EC) Number assigned to this compound is 891-753-1, and it is registered in various chemical databases including DSSTox with the Substance ID DTXSID40285930 .
Structural Characteristics
The compound consists of a pyrimidine ring which serves as the core structure. This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3. The distinctive functional groups attached to this ring include:
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An amino (-NH₂) group at position 2
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A methylsulfanyl (-SCH₃) group at position 4
This arrangement creates a molecule with potential for hydrogen bonding through the amino group and hydrophobic interactions via the methylsulfanyl moiety, properties that are significant for biological interactions.
Physical and Chemical Properties
Structural and Electronic Properties
The pyrimidine ring in 4-(Methylsulfanyl)pyrimidin-2-amine provides a planar, aromatic system with π-electron delocalization. The two ring nitrogen atoms create electronegative centers that influence the compound's reactivity and intermolecular interactions. The amino group at position 2 can participate in hydrogen bonding, both as a donor and acceptor, which is significant for its potential interactions with biological targets.
The methylsulfanyl group contributes to the compound's lipophilicity and can engage in non-covalent interactions, particularly with hydrophobic regions of proteins. This balance between hydrophilic and hydrophobic characteristics contributes to the compound's potential pharmaceutical relevance.
Comparative Properties with Related Compounds
For comparative purposes, the closely related isomer 2-(Methylsulfanyl)pyrimidin-4-amine has the following documented properties:
Property | Value |
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Density | 1.3±0.1 g/cm³ |
Boiling Point | 312.9±15.0 °C at 760 mmHg |
Flash Point | 143.0±20.4 °C |
LogP | 1.09 |
These properties may provide a reasonable approximation for 4-(Methylsulfanyl)pyrimidin-2-amine given the structural similarity, although the positional isomerism will introduce some differences in physicochemical behavior .
Synthesis and Chemical Reactions
Chemical Reactivity
The reactivity of 4-(Methylsulfanyl)pyrimidin-2-amine is primarily dictated by its functional groups and the electronic properties of the pyrimidine ring:
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The amino group at position 2 can participate in various nucleophilic substitution reactions, acylations, and can form hydrogen bonds.
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The methylsulfanyl group at position 4 can undergo oxidation to form sulfoxide or sulfone derivatives, which can subsequently serve as good leaving groups for nucleophilic aromatic substitution reactions.
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The pyrimidine ring itself, being electron-deficient due to the presence of two nitrogen atoms, is susceptible to nucleophilic attack, particularly at positions adjacent to the nitrogen atoms.
Applications and Research Significance
Medicinal Chemistry Applications
Compounds containing the pyrimidine scaffold with methylsulfanyl substitutions have demonstrated significance in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules. The search results indicate that derivatives of methylsulfanyl-pyrimidines have been investigated for various pharmacological applications.
For instance, related structures have been explored in the development of CDK4/6 inhibitors, which are important targets for anticancer drug discovery. In one study, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6, demonstrating remarkable selectivity and oral bioavailability .
Role in Hydrogen Bonding and Molecular Recognition
The structural characteristics of 4-(Methylsulfanyl)pyrimidin-2-amine enable specific molecular interactions that are valuable in drug design. The amino group can participate in hydrogen bonding interactions, which has been observed in related compounds. For example, in the structure of (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, one of the H atoms of the amino group was reported to participate in an intramolecular hydrogen bond with the pyrimidine N atom in position 3, while the second H atom was involved in intermolecular hydrogen bonding, linking molecules into an infinite chain .
These hydrogen bonding capabilities highlight the potential importance of this compound and its derivatives in molecular recognition processes relevant to drug-target interactions.
Related Compounds and Derivatives
Isomeric Compounds
The isomeric compound 2-(Methylsulfanyl)pyrimidin-4-amine (CAS# 2183-66-6) shares the same molecular formula (C₅H₇N₃S) but differs in the positioning of the functional groups. This isomer has been more extensively characterized, with documented physical properties including density (1.3±0.1 g/cm³), boiling point (312.9±15.0 °C at 760 mmHg), and flash point (143.0±20.4 °C) .
Derivatives in Drug Development
Derivatives containing the methylsulfanyl-pyrimidine scaffold have shown promise in pharmaceutical research. One notable example from the search results is the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors for potential anticancer applications. Compound 83 from this series demonstrated remarkable selectivity and efficacy in inhibiting tumor growth in an MV4-11 acute myeloid leukemia mouse xenograft model without significant toxicity .
Additionally, the search results indicate that (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, a more complex derivative, has been synthesized and characterized, demonstrating the versatility of methylsulfanyl-pyrimidines as building blocks for more complex bioactive molecules .
Structure-Activity Relationships
The search results provide insights into structure-activity relationships of related compounds. For instance, in the development of CDK4/6 inhibitors, modifications to the pyrimidine scaffold and attached functional groups significantly influenced both kinase inhibitory activity and antiproliferative effects . This suggests that 4-(Methylsulfanyl)pyrimidin-2-amine and its derivatives could serve as valuable scaffolds for the development of compounds with targeted biological activities through systematic structural modifications.
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